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Abstract

This document provides a detailed protocol for the synthesis of (S)-ARI-1, the (S)-enantiomer
of the novel Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) inhibitor, (R)-5,7-
bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. (S)-ARI-1 is a valuable compound
for studying the stereospecific interactions with the ROR1 receptor and for the development of
potential therapeutics for cancers where RORL1 is overexpressed, such as non-small cell lung
cancer. This protocol outlines a multi-step synthesis beginning with the formation of a chalcone,
followed by cyclization to the flavanone core, protection of the hydroxyl groups, and finally,
chiral resolution to obtain the desired (S)-enantiomer.

Introduction

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a transmembrane protein that is
typically expressed during embryogenesis and is largely absent in adult tissues. However, its
re-expression has been observed in various hematological and solid tumors, making it an
attractive target for cancer therapy. The compound ARI-1 has been identified as a novel
inhibitor of ROR1, acting by targeting the extracellular frizzled domain and subsequently
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suppressing the PIBK/AKT/mTOR signaling pathway in a ROR1-dependent manner. While the
originally identified active compound was the (R)-enantiomer, the synthesis of the (S)-
enantiomer is crucial for understanding the stereochemical requirements for ROR1 inhibition
and for use as a negative control in biological assays.

The synthetic route described herein involves the Claisen-Schmidt condensation to form a
chalcone intermediate, which is then cyclized to the racemic flavanone. The phenolic hydroxyl
groups are protected as methoxymethyl (MOM) ethers. Finally, the racemic mixture is resolved
to isolate the (S)-ARI-1 enantiomer.

Data Presentation

Table 1. Summary of Key Reaction Steps and Expected Yields
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Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-4',6'-dihydroxy-4-
methoxychalcone
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This procedure is based on the Claisen-Schmidt condensation reaction.
Materials:

2',4',6'-Trihydroxyacetophenone

4-Methoxybenzaldehyde

Sodium hydroxide (NaOH)

Ethanol

Hydrochloric acid (HCI, dilute)

Crushed ice

Deionized water

Procedure:

Dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1
equivalent) in ethanol in a round-bottom flask.

To this solution, add a 40% aqueous solution of NaOH (e.g., 5 mL for a 0.01 mol scale
reaction) and stir the mixture at room temperature for 24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion, pour the reaction mixture into a beaker containing crushed ice
(approximately 100 mL).

Neutralize the mixture with dilute HCI until a precipitate forms.
Filter the precipitated solid, wash it thoroughly with cold deionized water, and dry it.

Recrystallize the crude product from ethanol to obtain the pure 2'-hydroxy-4',6'-dihydroxy-4-
methoxychalcone.
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Step 2: Synthesis of Racemic 5,7-Dihydroxy-2-(4-
methoxyphenyl)chroman-4-one

This step involves the acid-catalyzed intramolecular cyclization of the chalcone to the
flavanone.

Materials:

o 2'-Hydroxy-4',6'-dihydroxy-4-methoxychalcone
e Ethanol

o Concentrated sulfuric acid (H2SOa)

 Ice-cold water

Procedure:

Dissolve the 2'-hydroxy-4',6'-dihydroxy-4-methoxychalcone (1 equivalent) in ethanol in a
round-bottom flask equipped with a reflux condenser.

e Slowly add concentrated H2SOa (e.g., 8 mL for a 0.01 mol scale reaction) to the solution.
» Reflux the reaction mixture for 8 hours.

o After cooling to room temperature, let the mixture stand overnight.

e Pour the reaction mixture into ice-cold water (approximately 50 mL) and stir.

« Filter the resulting precipitate and wash it with water.

» Dry the solid and recrystallize it from ethanol to yield racemic 5,7-dihydroxy-2-(4-
methoxyphenyl)chroman-4-one.

Step 3: Synthesis of Racemic 5,7-
bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-
one (Racemic ARI-1)
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This step involves the protection of the phenolic hydroxyl groups as methoxymethyl (MOM)

ethers.

Materials:

Racemic 5,7-dihydroxy-2-(4-methoxyphenyl)chroman-4-one

Methoxymethyl chloride (MOM-CI)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Dissolve the racemic flavanone (1 equivalent) in anhydrous DCM in a flame-dried round-
bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add DIPEA (2.5 equivalents) to the solution, followed by the dropwise addition of MOM-CI
(2.2 equivalents).

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction by adding saturated aqueous NaHCOs solution.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to obtain racemic ARI-1.
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Step 4: Chiral Resolution of Racemic ARI-1 to Obtain (S)-
ARI-1

This step utilizes chiral High-Performance Liquid Chromatography (HPLC) to separate the
enantiomers.

Materials:

» Racemic ARI-1

o HPLC-grade isopropanol
» HPLC-grade hexane
Procedure:

o Prepare a solution of the racemic ARI-1 in a suitable solvent mixture (e.g.,
isopropanol/hexane).

o Perform the chiral separation using a preparative HPLC system equipped with a chiral
stationary phase column (e.g., Chiralpak® IA).

o Use a mobile phase consisting of a mixture of isopropanol and hexane (e.g., 50:50, v/v) at a
constant flow rate (e.g., 0.5 mL/min).

o Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength
(e.q., 254 nm).

o Collect the fractions corresponding to the (S)-enantiomer. The elution order should be
determined by analytical standards or further characterization. Typically, for flavanones on
this type of column, the (R)-enantiomer elutes before the (S)-enantiomer.[1]

o Combine the fractions containing the desired (S)-enantiomer and evaporate the solvent
under reduced pressure to yield pure (S)-ARI-1.

o Determine the enantiomeric excess (ee) of the final product using analytical chiral HPLC.
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Mandatory Visualization
Synthesis Workflow of (S)-ARI-1

Step 4: Chiral Resolution

Step 1: Chalcone Synthesis Step 2: Flavanone Synthesis Step 3: MOM Protection
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Caption: Synthetic pathway for (S)-ARI-1.

ROR1 Signaling Pathway
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Caption: Simplified ROR1 signaling pathway and the inhibitory action of ARI-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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